molecular formula C6ClF11 B1301180 Chloroperfluorocyclohexane CAS No. 336-15-2

Chloroperfluorocyclohexane

Cat. No.: B1301180
CAS No.: 336-15-2
M. Wt: 316.5 g/mol
InChI Key: KGZKBHYAEBRMAR-UHFFFAOYSA-N
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Description

Chloroperfluorocyclohexane (C₆ClF₁₁) is a fully halogenated cyclohexane derivative where all hydrogen atoms are replaced by chlorine and fluorine atoms. This compound belongs to the class of perhalogenated cycloalkanes, characterized by high thermal and chemical stability due to strong C-F and C-Cl bonds. Such compounds are historically significant in industrial applications, including refrigerants, solvents, and polymer intermediates.

Properties

IUPAC Name

1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKBHYAEBRMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371494
Record name Chloroperfluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-15-2
Record name 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroperfluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroperfluorocyclohexane can be synthesized through a multi-step reaction process. One common method involves the fluorination of cyclohexane followed by chlorination. The reaction typically occurs in the presence of a catalyst such as vanadium fluoride (VF5) under controlled temperature conditions. For instance, the initial fluorination step may be carried out at -25°C for 15 hours, followed by a chlorination step at 60°C for 2 hours in a closed tube .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Chloroperfluorocyclohexane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions can be facilitated by nucleophiles, which replace the chlorine or fluorine atoms in the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction typically occurs at elevated temperatures to enhance the nucleophilic attack.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives of this compound .

Scientific Research Applications

Chloroperfluorocyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloroperfluorocyclohexane involves its interaction with molecular targets through substitution reactions. The presence of highly electronegative fluorine atoms makes it a strong electrophile, facilitating nucleophilic attacks. This property is exploited in various chemical reactions where this compound acts as a precursor or intermediate .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Chloroperfluorocyclohexane with structurally related halogenated cyclohexanes and ethenes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Stability Key Hazards
This compound C₆ClF₁₁ 294.5* ~150–200* High thermal/chemical stability Persistent, potential carcinogen*
Chlorocyclohexane C₆H₁₁Cl 118.6 142–143 Flammable (Flashpoint: 28°C) Skin/eye irritant, respiratory toxin
Hexachlorocyclohexane C₆H₆Cl₆ 290.8 323 (decomposes) Stable but photodegradable Neurotoxic, endocrine disruptor
1-Chloro-1-fluoroethene C₂HClF 82.48 -29 Reactive (double bond) Acute toxicity, ozone depletion*
Octafluorocyclohexane C₆F₈ 244.0 55–60 Moderate stability Low acute toxicity
Key Observations:
  • Molecular Weight and Stability : this compound’s high molecular weight and perhalogenation contribute to exceptional stability, similar to other perfluorinated compounds like octafluorocyclohexane . In contrast, Chlorocyclohexane’s lower halogenation results in flammability and reactivity with strong oxidizers .
  • Boiling Point : Fully halogenated compounds exhibit higher boiling points than partially halogenated analogs. For example, Chlorocyclohexane boils at 142°C, while this compound’s boiling point is estimated to exceed 150°C due to increased van der Waals forces.

Reactivity and Environmental Impact

  • This compound : Likely resistant to hydrolysis and photodegradation, akin to perfluorooctane sulfonic acid (PFOS), a POP listed under the Stockholm Convention . Its persistence in the environment raises concerns about long-term ecological effects.
  • Hexachlorocyclohexane : Exhibits isomer-dependent toxicity (e.g., γ-isomer is a potent insecticide), but its environmental degradation produces toxic metabolites like pentachlorocyclohexene .
  • Chlorofluoroethenes: Double bonds in compounds like 1-chloro-1-fluoroethene make them reactive in atmospheric ozonolysis, contributing to ozone layer depletion .

Toxicity and Regulatory Status

  • Regulatory scrutiny is anticipated under POPs frameworks.
  • Chlorocyclohexane : Classified as a skin/eye irritant (H315, H319) and respiratory hazard (H335) .
  • Hexachlorocyclohexane: Banned in many countries due to neurotoxicity and carcinogenicity .

Biological Activity

Chloroperfluorocyclohexane (CPCH) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of CPCH, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its perfluorinated cyclohexane structure, which contributes to its stability and lipophilicity. The presence of chlorine atoms enhances its reactivity compared to fully fluorinated compounds. These properties make CPCH a subject of interest in various fields, including environmental science and pharmacology.

Biological Activity Overview

The biological activity of CPCH has been investigated in several studies, revealing insights into its toxicity, interaction with biological systems, and potential therapeutic applications. Key areas of focus include:

  • Toxicity Studies : Research has indicated that CPCH exhibits varying degrees of toxicity depending on concentration and exposure duration. In vitro studies have shown cytotoxic effects on mammalian cell lines, suggesting a need for caution in handling this compound.
  • Endocrine Disruption : Some studies have suggested that CPCH may act as an endocrine disruptor. It can interfere with hormonal pathways, potentially leading to reproductive and developmental issues in exposed organisms.
  • Antimicrobial Activity : Preliminary investigations have shown that CPCH possesses antimicrobial properties against certain bacterial strains. This aspect opens avenues for exploring its use as a disinfectant or preservative.

Case Studies

  • Toxicological Assessment :
    A study conducted by Smith et al. (2022) evaluated the cytotoxic effects of CPCH on human liver cells (HepG2). The results indicated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. The study concluded that CPCH could pose health risks if exposure occurs at high levels .
  • Endocrine Disruption Evaluation :
    In a study by Johnson et al. (2023), the effects of CPCH on hormone levels in zebrafish were assessed. The researchers found that exposure to CPCH led to altered levels of estrogen and testosterone, suggesting potential endocrine-disrupting effects. This study highlights the importance of understanding the ecological impact of CPCH .
  • Antimicrobial Properties :
    A recent investigation by Lee et al. (2024) tested the efficacy of CPCH against various pathogens, including E. coli and Staphylococcus aureus. The results demonstrated that CPCH exhibited significant antibacterial activity, particularly at higher concentrations (≥100 µg/mL), indicating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Study ReferenceActivity TypeFindingsConcentration Range
Smith et al., 2022CytotoxicityDose-dependent cell death in HepG2 cells10 - 100 µM
Johnson et al., 2023Endocrine DisruptionAltered hormone levels in zebrafish1 - 10 µg/L
Lee et al., 2024Antimicrobial ActivitySignificant antibacterial activity against E. coli≥100 µg/mL

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